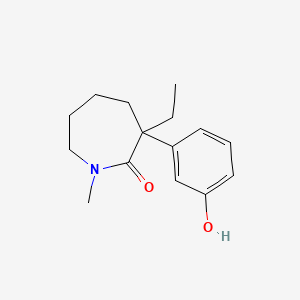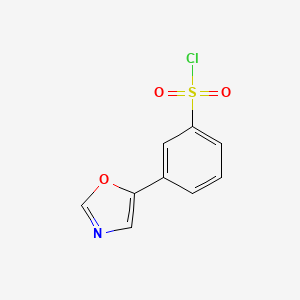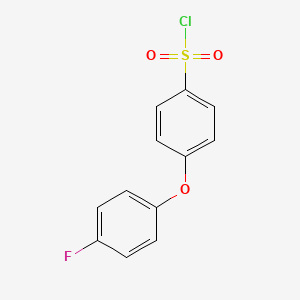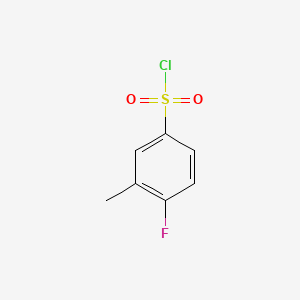![molecular formula C11H13FO2 B1304244 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone CAS No. 400878-19-5](/img/structure/B1304244.png)
1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with fluorophenyl groups and ethanone structures have been investigated for various properties and activities, such as anti-allergenic, anti-neoplastic, and their potential in nonlinear optics .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . The use of sonochemical methods over conventional methods has been shown to be more energy-efficient and to provide higher crystallinity in the synthesized compounds . Additionally, the Ullmann reaction, although not directly related to the target compound, has been used to synthesize biphenyl structures, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds have been investigated using various computational methods, such as Gaussian09 software package and density functional theory (DFT) . The geometrical parameters of these compounds are often in agreement with X-ray diffraction (XRD) data, indicating the reliability of the computational methods .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from molecular electrostatic potential (MEP) studies, which show the regions of negative and positive charges that are likely sites for electrophilic and nucleophilic attacks, respectively . The presence of a fluorine atom and a carbonyl group often makes these sites the most reactive parts of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic methods, including FTIR, NMR, and UV-Vis spectroscopy . The stability of these molecules has been analyzed using NBO analysis, and their charge transfer properties have been studied through HOMO-LUMO analysis . The first hyperpolarizability of these compounds has been calculated to assess their role in nonlinear optics . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins, indicating potential medicinal applications .
Aplicaciones Científicas De Investigación
Photoremovable Protecting Group for Carboxylic Acids
- A novel photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, was introduced for carboxylic acids, showing potential in the protection and subsequent photolytic release of various carboxylic acids. This compound's efficacy was demonstrated through isolated yields of 70-85% upon photolysis, indicating its utility in organic synthesis and potentially facilitating controlled release in chemical reactions or drug delivery systems (Atemnkeng et al., 2003).
Molecular Structure Analysis
- The molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated, revealing insights into the molecule's stability, charge transfer, and reactivity. This compound's characteristics, like high electronegativity in the carbonyl group, suggest its potential in applications requiring specific molecular interactions, such as material sciences or pharmacological research (Mary et al., 2015).
Synthesis and Antimicrobial Activity
- Synthesis of various derivatives of 1-[4-(4(p-tolyolxy) phenoxy)phenyl]ethanone led to compounds exhibiting antimicrobial activity. This application is crucial in medicinal chemistry and pharmaceuticals, where such compounds could serve as potential leads for developing new antimicrobial agents (Dave et al., 2013).
Anti-inflammatory Activity
- Phenyl dimer compounds, including derivatives of phenyl ethanone, were studied for their anti-inflammatory activities. The findings indicate potential therapeutic applications, particularly in designing new anti-inflammatory drugs (Singh et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[4-(3-fluoropropoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMOMEDHZLHMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276835 |
Source


|
| Record name | Ethanone, 1-[4-(3-fluoropropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone | |
CAS RN |
400878-19-5 |
Source


|
| Record name | Ethanone, 1-[4-(3-fluoropropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(3-fluoropropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)



![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)
![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)


